molecular formula C8H6ClNO B13324697 2-(Chloromethyl)furo[3,2-c]pyridine

2-(Chloromethyl)furo[3,2-c]pyridine

Cat. No.: B13324697
M. Wt: 167.59 g/mol
InChI Key: RWFQABNSRPLHNU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which can then be converted to the desired furo[3,2-c]pyridine derivatives through further cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

    Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Cyclization Reactions: Catalysts such as Rhodium (Rh) can be used to facilitate cyclization reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted furo[3,2-c]pyridine derivatives.

    Cyclization Reactions: Products include more complex heterocyclic systems with potential biological activity.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(Chloromethyl)furo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(Chloromethyl)furo[3,2-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-(chloromethyl)furo[3,2-c]pyridine

InChI

InChI=1S/C8H6ClNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2

InChI Key

RWFQABNSRPLHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CCl

Origin of Product

United States

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